molecular formula C13H26O2Si3 B1581024 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane CAS No. 546-44-1

1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane

Cat. No. B1581024
CAS RN: 546-44-1
M. Wt: 298.6 g/mol
InChI Key: FNATTZRLLOIKNY-UHFFFAOYSA-N
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Description

1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane is an agricultural adjuvant and sensory performance enhancer used in cosmetic formulations .


Synthesis Analysis

This compound can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst . More details about its synthesis might be available in specific scientific literature.


Molecular Structure Analysis

The molecular formula of 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane is C13H26O2Si3, and its molecular weight is 298.6008 . More details about its structure might be available in specific scientific literature.


Chemical Reactions Analysis

1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst . More details about its chemical reactions might be available in specific scientific literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane include a density of 0.9±0.1 g/cm3, a boiling point of 270.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Application 1: Aromatic C-H Silylation

  • Summary of the Application : 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane can be used for the aromatic C-H silylation of arenes . This process involves the replacement of a hydrogen atom in an aromatic compound with a silicon-containing group, which can significantly alter the properties of the original compound.
  • Methods of Application : The silylation process typically involves the use of a platinum complex catalyst . The specific procedures and parameters can vary depending on the exact nature of the arene being silylated and the desired end product.

Application 2: Synthesis of 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane

  • Summary of the Application : 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane can be used as a reagent to synthesize 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane . This compound is used as an agricultural adjuvant and a sensory performance enhancer in cosmetic formulations .
  • Methods of Application : The synthesis process involves the reaction of 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane with other reagents under controlled conditions . The exact procedures and parameters can vary depending on the desired properties of the end product.
  • Results or Outcomes : The outcome of the synthesis process is 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane. This compound is used to enhance the performance of agricultural sprays and to improve the sensory properties of cosmetic products .

properties

IUPAC Name

trimethyl-(methyl-phenyl-trimethylsilyloxysilyl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNATTZRLLOIKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42557-11-9
Record name Methylphenylsilanediol homopolymer, SRU, trimethylsilyl-terminated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42557-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50203029
Record name 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane

CAS RN

546-44-1
Record name 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Okinoshima, WP Weber - Journal of Organometallic Chemistry, 1978 - Elsevier
Photolysis of heptamethyl-2-phenyltrisilane and of octamethyl-2,3-diphenyltetrasilane in the presence of dimethyl sulfoxide (DMSO) occurs by two major pathways. The first involves …
Number of citations: 23 www.sciencedirect.com
P Lu, JK Paulasaari, WP Weber - Organometallics, 1996 - ACS Publications
Dimethyldichlorosilane reacts with dimethyl sulfoxide (DMSO) in the presence of 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane (I) to yield 2,2,4,4,7,7-hexamethyl-1,3-dioxa-2,4,7-…
Number of citations: 47 pubs.acs.org
M Suguro, Y Yamamura, T Koike, A Mori - Reactive and Functional …, 2007 - Elsevier
Silicone, poly(diorganosiloxane), serves as an organosilicon reagent for palladium-catalyzed cross-coupling reactions. Treatment of poly[(aryl)methylsiloxane], poly[(alkenyl)…
Number of citations: 12 www.sciencedirect.com
C Cheng - 2017 - escholarship.org
The following dissertation discusses the development of catalytic silylation reactions of alkenyl, aryl, and heteroaryl CH bonds, some mechanistic studies on the Ir-catalyzed silylation of …
Number of citations: 2 escholarship.org
OI DZHAFAROV, AM KULIEV, AG KUZNETSOVA
Number of citations: 0

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